molecular formula C19H20O7 B568746 Curlignan CAS No. 220736-54-9

Curlignan

Numéro de catalogue B568746
Numéro CAS: 220736-54-9
Poids moléculaire: 360.362
Clé InChI: XCLWSIWZKAURMG-SUMWQHHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Curlignan is a novel synthetic compound developed by researchers at the University of Waterloo in Canada. It is a small molecule that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been studied in numerous preclinical and clinical trials, and is being investigated as a potential treatment for various diseases. In

Applications De Recherche Scientifique

Food Additive Uses

Curdlan, also known as Curlignan, is used as a food additive to improve, modify, and stabilize the physical properties of various products .

Texture Modifier: It serves as a texture modifier in noodles and fish paste products such as kamaboko . This is due to its unique characteristic of forming a firm, resilient, and thermo-irreversible gel when heated in an aqueous suspension higher than 80°C .

Water-Holding Agent: Curdlan also acts as a water-holding agent in meat products such as sausages, hams, and hamburgers . This is particularly useful in maintaining the juiciness and texture of these products.

Food Ingredient Uses

Apart from being a food additive, Curdlan is also used as a key ingredient in the development of new food products .

Noodle-Shaped Tofu: Curdlan is used in the creation of noodle-shaped tofu . This innovative application allows for the production of tofu with a unique texture and form.

Tofu for Retorting, Freezing, or Freeze-Drying: Curdlan’s stability against freezing and thawing makes it an ideal ingredient for tofu meant for retorting, freezing, or freeze-drying .

Low-Fat Sausage: Curdlan gel containing vegetable oil is used as a substitute for pork fat in the production of low-fat sausages . This allows for the creation of healthier sausage options.

Non-Fat Whipped Cream: Curdlan is used as a milk fat substitute in the production of non-fat whipped cream . This application allows for the creation of a healthier alternative to traditional whipped cream.

Propriétés

IUPAC Name

methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLWSIWZKAURMG-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curlignan

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